molecular formula C8H12ClNO B12437232 Phenol, 2-amino-3,5-dimethyl-, hydrochloride CAS No. 126910-02-9

Phenol, 2-amino-3,5-dimethyl-, hydrochloride

Cat. No.: B12437232
CAS No.: 126910-02-9
M. Wt: 173.64 g/mol
InChI Key: CYAZIZMNLBGMRP-UHFFFAOYSA-N
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Description

Phenol, 2-amino-3,5-dimethyl-, hydrochloride is an organic compound with the molecular formula C8H11NO·HCl. It is a derivative of phenol, where the phenol ring is substituted with amino and dimethyl groups. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-amino-3,5-dimethyl-, hydrochloride typically involves the nitration of 2,6-dimethylphenol followed by reduction to obtain the amino derivative. The final step involves the formation of the hydrochloride salt by reacting the amino compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure the desired purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-amino-3,5-dimethyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the phenol ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenol, 2-amino-3,5-dimethyl-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2-amino-3,5-dimethyl-, hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenol ring can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 2-(dimethylamino)-
  • 3-Aminophenol
  • Phenol, 3-(dimethylamino)-

Uniqueness

Phenol, 2-amino-3,5-dimethyl-, hydrochloride is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. The presence of both amino and dimethyl groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications.

Properties

CAS No.

126910-02-9

Molecular Formula

C8H12ClNO

Molecular Weight

173.64 g/mol

IUPAC Name

2-amino-3,5-dimethylphenol;hydrochloride

InChI

InChI=1S/C8H11NO.ClH/c1-5-3-6(2)8(9)7(10)4-5;/h3-4,10H,9H2,1-2H3;1H

InChI Key

CYAZIZMNLBGMRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)O)N)C.Cl

Origin of Product

United States

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